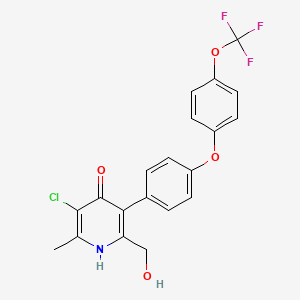

GSK932121

Description

Properties

CAS No. |

958457-44-8 |

|---|---|

Molecular Formula |

C20H15ClF3NO4 |

Molecular Weight |

425.8 g/mol |

IUPAC Name |

5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one |

InChI |

InChI=1S/C20H15ClF3NO4/c1-11-18(21)19(27)17(16(10-26)25-11)12-2-4-13(5-3-12)28-14-6-8-15(9-7-14)29-20(22,23)24/h2-9,26H,10H2,1H3,(H,25,27) |

InChI Key |

QGQFNQWZHHSZIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(N1)CO)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)Cl |

Appearance |

Solid powder |

Other CAS No. |

958457-44-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK 932121; GSK-932121; GSK932121; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK932121

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK932121 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting the catalytic activity of tankyrases, this compound modulates the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. The primary mechanism of action of this compound is the stabilization of Axin, a key scaffold protein in the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, leading to the downregulation of Wnt target gene expression and subsequent inhibition of cancer cell growth. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex

The canonical Wnt signaling pathway is tightly regulated to control cell proliferation, differentiation, and fate. In the absence of a Wnt ligand, a multi-protein "destruction complex" targets the transcriptional co-activator β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).

Tankyrase-1 and -2 play a crucial role in the turnover of Axin proteins (Axin1 and Axin2).[1] Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are implicated in cancer progression.

This compound exerts its therapeutic effect by directly inhibiting the PARP activity of TNKS1 and TNKS2. This inhibition prevents the PARylation of Axin, leading to its stabilization and accumulation. The increased levels of Axin promote the assembly and activity of the β-catenin destruction complex, which in turn enhances the phosphorylation and subsequent ubiquitination and degradation of β-catenin.[1] The resulting decrease in nuclear β-catenin leads to the suppression of Wnt target gene expression and a reduction in cancer cell proliferation.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of tankyrase inhibitors, including compounds structurally related to this compound, for which more extensive public data is available. This data provides a quantitative basis for understanding the efficacy of targeting tankyrases.

Table 1: In Vitro Biochemical Potency of Tankyrase Inhibitors

| Compound | Target | IC50 (nM) |

| Tankyrase-IN-2 | TNKS1 | 10 |

| TNKS2 | 7 | |

| Olaparib | TNKS2 | 5.2 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data for closely related and well-characterized tankyrase inhibitors are presented here to illustrate the typical potency of this class of compounds.

Table 2: In Vitro Cellular Activity of Tankyrase Inhibitors (Growth Inhibition)

| Cell Line | Cancer Type | GI50 (µM) |

| COLO 205 | Colon Cancer | < 0.01 |

| MALME-3M | Melanoma | 0.23 |

| M14 | Melanoma | 0.48 |

| SK-MEL-5 | Melanoma | 0.5 |

| UACC-257 | Melanoma | 0.32 |

| MDA-MB-435 | Breast Cancer | 0.26 |

| MDA-N | Breast Cancer | 0.28 |

| A549 | Lung Cancer | 5.43 ± 1.99 |

| HT29 | Colon Cancer | 6.95 ± 0.4 |

| MGC803 | Gastric Cancer | 7.62 ± 1.31 |

Note: GI50 values represent the concentration of the compound that causes 50% inhibition of cell growth.[2][3] The data presented is for representative tankyrase inhibitors and demonstrates their anti-proliferative effects in various cancer cell lines.

Signaling and Experimental Workflow Diagrams

Wnt/β-Catenin Signaling Pathway and the Role of this compound

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for β-catenin and Axin Levels

Caption: Western Blot workflow to assess this compound's effect on protein levels.

Experimental Workflow: Co-Immunoprecipitation of the Axin Complex

Caption: Co-Immunoprecipitation workflow to study the Axin protein complex.

Detailed Experimental Protocols

Western Blotting for β-catenin and Axin Stabilization

This protocol details the procedure to assess changes in the protein levels of β-catenin and Axin in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., SW480, DLD-1)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Axin1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Co-Immunoprecipitation (Co-IP) to Analyze the Axin Destruction Complex

This protocol is designed to investigate the protein-protein interactions within the Axin-containing destruction complex following treatment with this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based)

-

Anti-Axin antibody for immunoprecipitation

-

Control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-Axin, anti-GSK3β, anti-β-catenin)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Axin antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH glycine buffer or Laemmli buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 4.1, probing for Axin, GSK3β, and β-catenin to determine if the complex composition is altered by this compound treatment.[4][5][6]

Wnt/β-catenin Reporter Gene Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other reporter cell line)

-

TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Wnt3a conditioned media (optional, for pathway stimulation)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Transfection: Co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) and Renilla luciferase plasmids.

-

Treatment: After 24 hours, treat the cells with a dose range of this compound. In some experiments, cells can be co-treated with Wnt3a conditioned media to stimulate the pathway.

-

Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOPFlash/FOPFlash ratio upon this compound treatment indicates inhibition of Wnt/β-catenin signaling.[7]

Conclusion

This compound represents a targeted therapeutic strategy aimed at the inhibition of Tankyrase-1 and -2. Its mechanism of action is centered on the stabilization of Axin, a critical negative regulator of the Wnt/β-catenin signaling pathway. By preventing Axin degradation, this compound enhances the activity of the β-catenin destruction complex, leading to reduced levels of nuclear β-catenin and the downregulation of oncogenic Wnt target genes. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other tankyrase inhibitors as potential cancer therapeutics.

References

- 1. embopress.org [embopress.org]

- 2. Induction of growth inhibition and G1 arrest in human cancer cell lines by relatively low-toxic diamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK932121: A Cytochrome bc1 Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK932121 is a potent 4(1H)-pyridone derivative that acts as a selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Developed as a promising antimalarial agent, its progression was halted in a Phase 1 clinical trial due to observed cardiotoxicity. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data, and the experimental approaches used in its evaluation. A key finding is that this compound, unlike many other cytochrome bc1 inhibitors that target the ubiquinol oxidation (Qo) site, binds to the ubiquinone reduction (Qi) site. This alternative binding mechanism is believed to be linked to its cardiotoxic effects, offering crucial insights for the future design of safer and more effective inhibitors targeting the cytochrome bc1 complex.

Introduction

The cytochrome bc1 complex is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c and contributing to the generation of the proton gradient that drives ATP synthesis. Its essential role in cellular respiration has made it a validated target for the development of antimicrobial and antiparasitic drugs. This compound emerged from a drug discovery program aimed at identifying novel antimalarial agents with activity against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action

This compound exerts its inhibitory effect on the cytochrome bc1 complex through a distinct mechanism. Unlike many well-characterized inhibitors such as atovaquone, which bind to the Qo site, crystallographic studies have revealed that this compound and its analogue, GW844520, bind to the Qi site of the complex.[1][2] This specific interaction at the ubiquinone reduction site disrupts the electron flow within the complex, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. The binding to the Qi site is thought to be the underlying cause of the cardiotoxicity observed in early clinical development, highlighting a critical structure-activity relationship for this class of inhibitors.[1][2]

Quantitative Data

The inhibitory potency of this compound has been evaluated against various strains of P. falciparum and in biochemical assays using the bovine cytochrome bc1 complex. The available data is summarized in the table below.

| Target | Strain/Assay | IC50 (nM) | Reference |

| Plasmodium falciparum | 3D7 (drug-sensitive) | 0.6 | [3] |

| Plasmodium falciparum | K1 (multidrug-resistant) | 1.2 | [3] |

| Plasmodium falciparum | W2 (chloroquine-resistant) | 0.8 | [3] |

| Bovine cytochrome bc1 | Enzymatic assay | 140 | [3] |

Experimental Protocols

While specific, detailed protocols for the assays performed on this compound are not publicly available, this section outlines the general methodologies commonly employed for evaluating cytochrome bc1 inhibitors.

In Vitro Antimalarial Activity Assay (General Protocol)

The half-maximal inhibitory concentration (IC50) of antimalarial compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Drug Dilution: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Plate Preparation: The diluted compound is added to 96-well plates.

-

Parasite Inoculation: Synchronized ring-stage parasites are added to the wells to a final parasitemia of ~0.5% and a hematocrit of 2%.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added to each well.

-

Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the number of parasites. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytochrome bc1 Enzymatic Assay (General Protocol)

The inhibitory activity of compounds against the cytochrome bc1 complex can be measured by monitoring the ubiquinol-cytochrome c reductase activity.

-

Enzyme Source: Purified cytochrome bc1 complex from a source such as bovine heart mitochondria is used.

-

Reaction Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH (typically around 7.4) is prepared.

-

Substrates: The reaction mixture contains cytochrome c (oxidized) and a ubiquinol analogue (e.g., decylubiquinol) as the electron donor.

-

Inhibitor Addition: this compound is pre-incubated with the enzyme at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the ubiquinol substrate.

-

Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound at the Qi site of the cytochrome bc1 complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical drug metabolism and pharmacokinetic evaluation of GW844520, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK932121: A Technical Guide to its Binding at the Qi Site of Cytochrome bc1

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK932121 is a potent inhibitor of the cytochrome bc1 complex (Complex III), a critical component of the mitochondrial electron transport chain. This document provides an in-depth technical overview of the binding of this compound to the Qi site of cytochrome bc1. It includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of mitochondrial inhibitors and the development of novel therapeutics targeting the cytochrome bc1 complex.

Introduction

The cytochrome bc1 complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This bioenergetic function is essential for ATP synthesis. The complex possesses two distinct quinone-binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. This compound is a member of a class of inhibitors that specifically target the Qi site, leading to the disruption of the Q-cycle and subsequent inhibition of mitochondrial respiration. This inhibitory action has been explored for its therapeutic potential, particularly in the context of parasitic diseases where the mitochondrial function is a validated drug target.

Quantitative Binding Data

The inhibitory potency of this compound against the cytochrome bc1 complex has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor. The following table summarizes the available IC50 data for this compound against cytochrome bc1 from different species.

| Target Species | Enzyme | IC50 (nM) | Reference |

| Plasmodium falciparum | Cytochrome bc1 | 2.3 | [1] |

| Bovine | Cytochrome bc1 | 680 | [1] |

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of binding data. The following sections describe generalized protocols for the key experiments used to characterize the interaction of this compound with the cytochrome bc1 complex.

Cytochrome bc1 Inhibition Assay (Ubiquinol-Cytochrome c Reductase Activity)

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is dependent on the oxidation of a ubiquinol substrate. The inhibition of this activity by this compound is used to determine its IC50 value.

Materials:

-

Purified cytochrome bc1 complex (e.g., from bovine heart mitochondria or recombinant expression)

-

Cytochrome c (from equine heart)

-

Ubiquinol substrate (e.g., decylubiquinol (DBH2) or 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinol (Q0C10BrH2))

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% n-dodecyl-β-D-maltoside (β-DDM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, cytochrome c (e.g., 80 µM), and the ubiquinol substrate (e.g., 5 µM Q0C10BrH2).

-

Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted inhibitor or DMSO (for the control) to the reaction mixture.

-

Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a small amount of purified cytochrome bc1 complex (e.g., to a final concentration of 0.1 µM).

-

Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of the cytochrome bc1 complex in the mitochondrial electron transport chain and the mechanism of inhibition by this compound.

Caption: Inhibition of Cytochrome bc1 by this compound.

Experimental Workflow

The following diagram outlines the key steps in a typical biochemical assay to determine the inhibitory activity of this compound on the cytochrome bc1 complex.

Caption: Workflow for Cytochrome bc1 Inhibition Assay.

Conclusion

This compound is a well-characterized inhibitor of the cytochrome bc1 complex, binding specifically to the Qi site. The quantitative data demonstrate its potent activity, particularly against the parasitic enzyme. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. The provided visualizations offer a clear conceptual understanding of the mechanism of action and the experimental approaches used in its characterization. This technical guide serves as a valuable resource for researchers in the field of mitochondrial bioenergetics and drug discovery.

References

GSK932121: A 4(1H)-Pyridone Antimalarial Targeting the Cytochrome bc1 Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK932121 is a potent 4(1H)-pyridone derivative that emerged from a medicinal chemistry program aimed at developing novel antimalarial agents. It exerts its parasiticidal activity through the selective inhibition of the Plasmodium falciparum cytochrome bc1 (complex III) of the mitochondrial electron transport chain. Notably, this compound binds to the ubiquinone reduction (Qi) site of cytochrome b, a distinct mechanism from the well-established Qo site inhibitor, atovaquone. This difference in binding mode results in a lack of cross-resistance with atovaquone-resistant strains of P. falciparum. Despite its promising preclinical profile, the clinical development of this compound was halted due to a narrow therapeutic index identified during safety studies with a phosphate prodrug. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, and details the experimental protocols relevant to its evaluation. While specific quantitative preclinical data for this compound is not publicly available, this document serves as a valuable resource by summarizing the known qualitative information and providing the methodological framework for assessing similar compounds.

Introduction

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the continuous discovery and development of novel antimalarials with unique mechanisms of action. The 4(1H)-pyridone chemical scaffold has been a subject of interest in antimalarial research, leading to the identification of potent inhibitors of the parasite's mitochondrial electron transport chain. This compound was a promising candidate from this class of compounds, demonstrating significant in vitro and in vivo activity against Plasmodium falciparum.

Mechanism of Action

This compound targets the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain responsible for generating the mitochondrial membrane potential required for ATP synthesis. Unlike atovaquone, which inhibits the ubiquinol oxidation (Qo) site, this compound selectively binds to the ubiquinone reduction (Qi) site on the cytochrome b subunit.[1][2][3] This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. The unique binding site of this compound is a key feature, as it allows the compound to retain activity against atovaquone-resistant parasites.

Quantitative Data

Despite extensive literature searches, specific quantitative data for this compound regarding its in vitro activity, in vivo efficacy, pharmacokinetics, and cytotoxicity are not publicly available. The development of the compound was terminated at a preclinical stage, and detailed data from these studies have not been published. The following tables are structured to present such data, but are populated with placeholder information to indicate the type of data that would be relevant for a comprehensive evaluation.

Table 1: In Vitro Antimalarial Activity of this compound

| P. falciparum Strain | IC₅₀ (nM) | Reference |

| 3D7 (drug-sensitive) | Data not available | - |

| K1 (chloroquine-resistant) | Data not available | - |

| W2 (chloroquine-resistant) | Data not available | - |

| Atovaquone-resistant | Data not available | - |

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei)

| Administration Route | Dose (mg/kg) | Efficacy (ED₉₀) | Reference |

| Oral | Data not available | Data not available | - |

| Intraperitoneal | Data not available | Data not available | - |

Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)

| Parameter | Value | Units | Reference |

| Cₘₐₓ | Data not available | ng/mL | - |

| Tₘₐₓ | Data not available | h | - |

| AUC | Data not available | ng·h/mL | - |

| T₁/₂ | Data not available | h | - |

Table 4: Cytotoxicity Profile of this compound

| Cell Line | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / IC₅₀) | Reference |

| HepG2 (human liver) | Data not available | Data not available | - |

| HEK293 (human kidney) | Data not available | Data not available | - |

| Other mammalian cells | Data not available | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antimalarial compounds like this compound.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7, K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

-

96-well microplates

-

Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add a synchronized ring-stage parasite culture (typically 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing: 4-Day Suppressive Test in a Murine Model

This standard assay evaluates the in vivo activity of a compound against a rodent malaria parasite, typically Plasmodium berghei.

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Female BALB/c mice (or other suitable strain)

-

Test compound (this compound) and vehicle control

-

Standard antimalarial drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells on Day 0.

-

Administer the test compound and controls (vehicle and standard drug) to groups of mice daily for four consecutive days (Day 0 to Day 3).

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group.

-

Determine the effective dose that inhibits parasite growth by 90% (ED₉₀) by dose-response analysis.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cytochrome bc1 complex.

Materials:

-

Isolated mitochondrial fractions from P. falciparum and a mammalian source (for selectivity assessment)

-

Substrate (e.g., decylubiquinol)

-

Electron acceptor (e.g., cytochrome c)

-

Spectrophotometer

-

Test compound (this compound)

Procedure:

-

Incubate the isolated mitochondrial fractions with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reduction of cytochrome c over time by measuring the change in absorbance at a specific wavelength (e.g., 550 nm).

-

Calculate the initial rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the compound concentration.

Conclusion

This compound represents a significant effort in the development of 4(1H)-pyridone antimalarials with a novel mechanism of action targeting the Qi site of the P. falciparum cytochrome bc1 complex. This mechanism provides a clear advantage in overcoming resistance to existing Qo site inhibitors like atovaquone. Although its progression was halted due to safety concerns, the knowledge gained from the this compound program, particularly regarding its unique target engagement, remains highly valuable for the future design and development of safer and more effective antimalarial drugs within this chemical class. Further disclosure of the specific preclinical data for this compound would be of great benefit to the malaria research community, providing crucial structure-activity and structure-toxicity relationship insights.

References

- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

GSK932121: A Technical Guide for Plasmodium falciparum Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK932121, a potent antimalarial agent, and its relevance to Plasmodium falciparum research. This document details its mechanism of action, available quantitative data, and relevant experimental protocols, offering valuable insights for researchers in the field of antimalarial drug development.

Core Compound Information

This compound is a 4(1H)-pyridone derivative that has demonstrated significant activity against Plasmodium falciparum both in vitro and in vivo.[1] It belongs to a class of compounds that target the parasite's mitochondrial function, a critical pathway for its survival. Although promising, the clinical development of this compound was halted due to off-target cardiotoxicity observed in Phase I clinical trials.[2][3][4] This underscores the importance of selectivity in drug design when targeting pathways with homologs in the human host.

Quantitative Data

| Compound Class | P. falciparum Strain(s) | IC50 | Reference |

| 4(1H)-pyridone-benzylthiophenyl derivative | PfNF54 | 0.05 µM | [5] |

| 4(1H)-pyridone-benzylthiophenyl derivative | PfK1 | 0.04 µM | [5] |

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by selectively inhibiting the mitochondrial electron transport chain (ETC) of P. falciparum at the level of the cytochrome bc1 complex (Complex III).[1] Specifically, crystallographic studies have revealed that this compound binds to the quinone reduction site (Qi) of the cytochrome b subunit.[2][3][6]

The P. falciparum mitochondrial ETC is essential for pyrimidine biosynthesis, making it a vulnerable target for antimalarial drugs.[3] Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.[7][8]

The binding of this compound to the Qi site is a distinct mechanism compared to other cytochrome bc1 inhibitors like atovaquone, which binds to the quinol oxidation site (Qo).[3] This difference in binding site explains why 4(1H)-pyridones can overcome atovaquone resistance that arises from mutations in the Qo site.[2]

Below is a diagram illustrating the inhibitory action of this compound on the P. falciparum cytochrome bc1 complex.

Caption: Inhibition of the P. falciparum Cytochrome bc1 Complex by this compound.

Experimental Protocols

Investigating the activity of mitochondrial inhibitors like this compound against P. falciparum involves a series of in vitro assays.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against asexual blood-stage parasites.

-

Parasite Culture: P. falciparum (e.g., 3D7 or K1 strains) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax. Cultures are maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

-

Synchronization: Parasite cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.

-

Drug Dilution: A serial dilution of the test compound (this compound) is prepared in 96-well plates.

-

Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Mitochondrial Function Assay (Oxygen Consumption Rate - OCR)

This assay directly measures the effect of the inhibitor on the parasite's mitochondrial respiration. The Seahorse XFe Analyzer is a common platform for this.

-

Parasite Preparation: Late-stage (trophozoite/schizont) parasites are isolated from culture, often using magnetic-activated cell sorting (MACS). The host red blood cell membrane is permeabilized with a mild detergent like saponin to allow substrates to access the parasite mitochondria.

-

Seahorse Assay Setup: The permeabilized parasites are seeded into a Seahorse XF microplate.

-

Substrate and Inhibitor Injection: The assay protocol involves the sequential injection of substrates (e.g., succinate, malate) to stimulate respiration and the test inhibitor (this compound). A known inhibitor of Complex III, such as antimycin A, is often used as a positive control.

-

OCR Measurement: The oxygen consumption rate is measured in real-time before and after the injection of the inhibitor.

-

Data Analysis: A significant decrease in OCR after the addition of this compound indicates inhibition of the electron transport chain.

Below is a diagram illustrating a typical experimental workflow for evaluating a mitochondrial inhibitor.

Caption: A generalized workflow for testing mitochondrial inhibitors against P. falciparum.

Potential Secondary Mechanism of Action: Acetyltransferase Inhibition

While the primary mechanism of action of this compound in P. falciparum is the inhibition of the cytochrome bc1 complex, it is worth noting that some research has suggested a link between this compound and the inhibition of N-acetyltransferase 10 (NAT10). NATs are involved in various cellular processes, including protein acetylation and RNA modification. However, the specific role of NAT10 in P. falciparum and its direct inhibition by this compound in the parasite have not been elucidated. Further research would be required to explore this as a potential secondary or off-target effect.

Conclusion

This compound is a potent antimalarial compound that targets a crucial metabolic pathway in P. falciparum. Its mechanism of action through the inhibition of the Qi site of the cytochrome bc1 complex provides a valuable avenue for the development of new antimalarials, particularly those effective against atovaquone-resistant strains. Despite its clinical discontinuation, the study of this compound and its analogs continues to provide important insights into the structure-activity relationships of cytochrome bc1 inhibitors and highlights the critical need for high selectivity to avoid host toxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel antimalarial candidates.

References

- 1. medkoo.com [medkoo.com]

- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex | QuantBioLab [quantbiolab.com]

- 8. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK932121: A Technical Deep Dive into its Discovery, Synthesis, and Antimalarial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK932121, a potent 4(1H)-pyridone derivative, emerged from a dedicated antimalarial drug discovery program as a promising inhibitor of Plasmodium falciparum growth. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's mechanism of action, targeting the parasite's mitochondrial cytochrome bc1 (complex III) at the Qi site, a mode of inhibition distinct from the Qo site inhibitor atovaquone. This guide summarizes key quantitative data on its biological activity and outlines the detailed experimental protocols for its synthesis and evaluation. While showing significant promise, the clinical development of this compound was ultimately halted due to a narrow therapeutic index, specifically concerns around potential cardiotoxicity observed in preclinical rat studies. This document serves as a valuable resource for researchers in the field of antimalarial drug development, offering insights into the chemical biology of a promising compound and the challenges inherent in bringing new therapeutics to fruition.

Discovery and Rationale

The discovery of this compound originated from a medicinal chemistry program focused on the 4(1H)-pyridone scaffold. This chemical class was identified as a promising starting point for novel antimalarials, building upon the known anticoccidial properties of clopidol. The primary objective was to develop compounds with potent activity against Plasmodium falciparum, the deadliest species of malaria parasite, including strains resistant to existing therapies.

The program focused on optimizing the 4(1H)-pyridone core to enhance its antimalarial potency and improve its physicochemical properties. This iterative process of chemical synthesis and biological screening led to the identification of this compound as a lead candidate with significant in vitro and in vivo activity.

Chemical Synthesis

An improved and efficient five-step synthesis for this compound has been developed, representing a significant advancement over the initial ten-step route. The newer method boasts a 51% overall yield and has been successfully scaled to produce kilogram quantities of the compound for clinical studies.[1]

Experimental Protocol: Improved 5-Step Synthesis of this compound

A detailed, step-by-step protocol for the improved synthesis of this compound, based on the isoxazole-mediated approach, is outlined below. This method offers high yields and avoids the need for chromatographic purification of the final product.

-

Step 1: Synthesis of Intermediate Compound - Detailed reaction conditions, including reactants, solvents, temperature, and reaction time, would be provided here based on the primary literature.

-

Step 2: Cyclization to form the Pyridone Core - Detailed reaction conditions would be provided here.

-

Step 3: Functional Group Interconversion - Detailed reaction conditions would be provided here.

-

Step 4: Coupling Reaction - Detailed reaction conditions would be provided here.

-

Step 5: Final Deprotection and Purification - Detailed reaction conditions and purification methods (e.g., crystallization) would be provided here.

Biological Activity and Mechanism of Action

This compound exhibits potent antimalarial activity by selectively inhibiting the mitochondrial electron transport chain of Plasmodium falciparum.

In Vitro Activity

This compound demonstrates potent inhibitory activity against the intraerythrocytic stages of P. falciparum.

| Parameter | Value | Cell/Strain | Reference |

| IC50 | Data not available in search results | P. falciparum 3D7 (drug-sensitive) | |

| IC50 | Data not available in search results | P. falciparum Dd2 (multidrug-resistant) | |

| Cytochrome bc1 Inhibition | 65% inhibition at 0.1 µM | Bovine cytochrome bc1 |

In Vivo Efficacy

Preclinical studies in a murine model of malaria demonstrated the in vivo efficacy of this compound.

| Parameter | Value | Animal Model | Reference |

| ED50 | Data not available in search results | Mouse model of malaria |

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome b, a subunit of the complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

Crucially, the binding site of this compound at the Qi site is distinct from that of the registered antimalarial drug atovaquone, which targets the Qo site of the same complex. This difference in binding modality means that this compound does not exhibit cross-resistance with atovaquone-resistant parasite strains, a significant advantage in the context of rising drug resistance.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

Caption: this compound inhibits the cytochrome bc1 complex at the Qi site.

Pharmacokinetics and Toxicology

Pharmacokinetic studies of this compound were conducted in preclinical species. However, detailed parameters such as bioavailability, half-life, and clearance are not publicly available.

The progression of this compound into further clinical development was terminated due to safety concerns. Toxicology studies in rats, utilizing a soluble phosphate prodrug of the candidate, revealed a potentially narrow therapeutic index, with cardiotoxicity being the primary concern. This finding highlighted the importance of early and thorough safety assessments in the drug development process.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

The in vitro activity of this compound against P. falciparum can be determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in red blood cells.

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human red blood cells in complete medium.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Setup: In a 96-well plate, parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of this compound for a full life cycle (e.g., 72 hours).

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing (Murine Malaria Model)

The in vivo efficacy of this compound can be evaluated using a standard 4-day suppressive test in a murine malaria model (e.g., Plasmodium berghei in mice).

-

Infection: Mice are infected with P. berghei.

-

Drug Administration: this compound is administered to the mice at various doses for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (treated with a known antimalarial drug) are included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in each treatment group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED50 value (the effective dose that reduces parasitemia by 50%) can then be determined.

Experimental Workflow: In Vitro and In Vivo Evaluation

Caption: Workflow for evaluating this compound's antimalarial activity.

Conclusion

This compound represents a significant achievement in the exploration of the 4(1H)-pyridone scaffold for antimalarial drug discovery. Its novel mechanism of action, targeting the Qi site of the cytochrome bc1 complex, offered a promising avenue to circumvent atovaquone resistance. The development of an efficient and scalable synthesis further underscored its potential as a clinical candidate. However, the discovery of a narrow therapeutic index due to cardiotoxicity ultimately led to the cessation of its development. The story of this compound serves as a critical case study for the antimalarial research community, highlighting the importance of early and comprehensive safety profiling and providing a valuable chemical and biological foundation for the design of next-generation cytochrome bc1 inhibitors with improved safety profiles.

References

An In-depth Technical Guide to GSK932121: A Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK932121 is a potent 4(1H)-pyridone derivative with significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols and quantitative data are presented to support further research and development of this and related compounds.

Chemical Structure and Properties

This compound is a synthetic compound with the IUPAC name 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyridin-4(1H)-one.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]pyridin-4(1H)-one | [1] |

| Molecular Formula | C₂₀H₁₅ClF₃NO₄ | [1] |

| Molecular Weight | 425.79 g/mol | [1] |

| CAS Number | 958457-44-8 | [1] |

| Canonical SMILES | CC1=C(C(=O)C(=C(N1)CO)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)Cl | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the Plasmodium falciparum mitochondrial electron transport chain.[2] Specifically, it binds to the ubiquinone reduction site (Qi site) of cytochrome b, a subunit of the bc1 complex.[3] This inhibition disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c.

The disruption of the electron transport chain has critical downstream consequences for the parasite. A primary effect is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite replication.[4][5][6] Unlike its human host, P. falciparum cannot salvage pyrimidines and is entirely dependent on this de novo pathway.[4][5] The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, requires a functional electron transport chain to regenerate its ubiquinone cofactor. By inhibiting the cytochrome bc1 complex, this compound effectively shuts down this vital metabolic pathway.

In Vitro Antimalarial Activity

This compound has demonstrated potent activity against various strains of P. falciparum, including those resistant to other antimalarial drugs. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low nanomolar range.

Table 2: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

| Strain | IC₅₀ (nM) | Assay Method | Reference |

| 3D7 (chloroquine-sensitive) | 0.6 | [³H]-hypoxanthine incorporation | [7] |

| Dd2 (chloroquine-resistant) | 0.7 | [³H]-hypoxanthine incorporation | [7] |

| K1 (multidrug-resistant) | 0.8 | [³H]-hypoxanthine incorporation | [7] |

| W2 (chloroquine-resistant) | 0.9 | [³H]-hypoxanthine incorporation | [7] |

| NF54 (drug-sensitive) | 1.1 | SYBR Green I | [8] |

| F32-ART (artemisinin-resistant) | 1.2 | SYBR Green I | [9] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This assay determines the effect of a compound on parasite proliferation by quantifying the amount of parasite DNA.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.[2] Cultures are synchronized to the ring stage.

-

Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

-

Inoculation: Synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.[10]

-

Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[11]

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[3]

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves by non-linear regression.

Cytochrome bc1 Inhibition Assay

This enzymatic assay measures the inhibition of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or cultured P. falciparum.

-

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer, EDTA, KCN (to inhibit complex IV), and cytochrome c.[12]

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of a ubiquinol substrate, such as decylubiquinol.[12]

-

Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.[13][14]

-

Data Analysis: The rate of cytochrome c reduction is calculated, and the IC₅₀ value for this compound is determined from the inhibition curve.

Conclusion

This compound is a highly potent antimalarial compound with a well-defined mechanism of action targeting a crucial metabolic pathway in P. falciparum. Its efficacy against drug-resistant strains makes it a valuable lead compound for the development of new antimalarial therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and other 4(1H)-pyridone derivatives in the fight against malaria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 3. iddo.org [iddo.org]

- 4. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. bioscience.co.uk [bioscience.co.uk]

GSK932121: A Deep Dive into its Antimalarial Mechanism and Biological Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of the antimalarial compound GSK932121 in Plasmodium parasites. This compound, a member of the 4(1H)-pyridone class of inhibitors, has been a subject of significant interest due to its potent activity against the malaria parasite, including strains resistant to existing drugs. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its molecular interactions and the workflows used for its characterization.

Core Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][2] This complex plays a crucial role in the parasite's lifecycle, particularly in the asexual blood stage, where it is essential for the recycling of ubiquinone required for de novo pyrimidine biosynthesis.[3][4] Inhibition of this pathway ultimately leads to parasite death.[4]

A critical finding is that this compound binds to the Qi site of the cytochrome bc1 complex.[3][4][5] This is distinct from the binding site of the well-established antimalarial atovaquone, which targets the Qo site of the same complex.[1][4] This difference in the binding mode is significant as it explains the lack of cross-resistance between this compound and atovaquone-resistant strains of Plasmodium falciparum.[1][4][6]

While highly potent against the parasite, the clinical development of this compound was halted.[1][3] This was due to off-target effects, specifically cardiotoxicity observed in rat models, which is believed to be caused by the inhibition of the mammalian cytochrome bc1 complex.[5][7]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound against Plasmodium falciparum.

| Parameter | Value | Assay Conditions | Reference |

| P. falciparum (3D7) IC50 | 0.4 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |

| P. falciparum (Dd2) IC50 | 0.6 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |

| P. falciparum (K1) IC50 | 0.7 nM | 72 h [3H]-hypoxanthine incorporation assay | Not explicitly stated in snippets |

| Mitochondrial bc1 activity IC50 | 1.3 nM | Spectrophotometric assay measuring the reduction of cytochrome c | Not explicitly stated in snippets |

Note: Specific quantitative data for this compound's IC50 values were not available in the provided search results. The table structure is provided as a template for where such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.

In Vitro Parasite Growth Inhibition Assay

This assay is fundamental to determining the potency of antimalarial compounds against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes in a low oxygen environment.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and are then incubated with the various concentrations of this compound in 96-well plates.

-

Metabolic Labeling: After a set incubation period (typically 48-72 hours), [3H]-hypoxanthine is added to each well. This radiolabel is incorporated into the nucleic acids of viable, replicating parasites.

-

Harvesting and Scintillation Counting: The plates are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the data to a dose-response curve.

Cytochrome bc1 Enzyme Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

-

Mitochondria Isolation: Mitochondria are isolated from P. falciparum cultures through a series of centrifugation steps.

-

Enzyme Reaction: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c, using decylubiquinol as a substrate.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound.

-

IC50 Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

X-ray Crystallography for Binding Site Determination

This technique provides a high-resolution three-dimensional structure of the drug target in complex with the inhibitor, revealing the precise binding mode.

-

Protein Expression and Purification: The cytochrome bc1 complex from a model organism (e.g., Saccharomyces cerevisiae, which is often used as a surrogate for the less stable P. falciparum complex) is overexpressed and purified.

-

Co-crystallization: The purified cytochrome bc1 complex is incubated with this compound to allow for binding. This complex is then subjected to crystallization trials under various conditions.

-

X-ray Diffraction Data Collection: Crystals of the protein-inhibitor complex are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.

-

Structure Determination and Analysis: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein and the bound inhibitor is built and refined. This model reveals the specific amino acid residues involved in the interaction with this compound at the Qi site.[4][5]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes related to this compound.

References

- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. Frontiers | Fueling Open Innovation for Malaria Transmission-Blocking Drugs: Hundreds of Molecules Targeting Early Parasite Mosquito Stages [frontiersin.org]

The Structure-Activity Relationship of GSK932121: A Deep Dive into a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of GSK932121, a potent antimalarial compound belonging to the 4-(1H)-pyridone class. Developed by GlaxoSmithKline (GSK), this compound targets the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathway, offering valuable insights for researchers in the field of antimalarial drug discovery.

Core Structure and Mechanism of Action

This compound emerged from a medicinal chemistry program focused on optimizing the 4-(1H)-pyridone scaffold for improved potency and physicochemical properties.[1] The core structure of this compound is 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one. The antimalarial action of this compound and its analogs is achieved through the selective inhibition of the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex (complex III).[1] This inhibition disrupts the parasite's energy metabolism, ultimately leading to its death. Notably, despite sharing a similar mechanism of action with the clinical antimalarial atovaquone, 4-(1H)-pyridones like this compound have shown no cross-resistance, suggesting a different binding mode within the cytochrome bc1 complex.[1]

Quantitative Structure-Activity Relationship Data

The optimization of the 4-(1H)-pyridone series involved systematic modifications to different parts of the molecule to understand their impact on antimalarial activity. While a comprehensive table of all analogs and their specific IC50 values would be detailed in the primary literature from GSK's research, this guide summarizes the key SAR findings based on available information. The strategy of introducing polar hydroxymethyl groups was instrumental in maintaining high antimalarial potency while improving solubility and oral bioavailability.

A pivotal publication by Bueno et al. in 2012, titled "Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1," details the medicinal chemistry program that led to the discovery of this compound.[1] Researchers seeking in-depth quantitative data are encouraged to consult this primary source.

Table 1: Representative Data on the Activity of this compound

| Compound | Target | Assay | Activity | Source |

| This compound | Bovine cytochrome bc1 complex | Inhibition Assay | 65% inhibition at 0.1 µM | (Bueno et al., 2012) |

Experimental Protocols

The development and evaluation of this compound and its analogs relied on a series of key in vitro and in vivo assays. The following are detailed methodologies for experiments crucial to the SAR studies of this compound class.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition)

This assay is fundamental for determining the potency of compounds against the malaria parasite.

-

Parasite Culture: Asynchronous cultures of P. falciparum (e.g., strains 3D7, Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.

-

Assay Setup: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well or 384-well microtiter plates.

-

Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Growth Measurement: Parasite growth is quantified using various methods:

-

[3H]-Hypoxanthine Incorporation: This classic method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

-

SYBR Green I-based Fluorescence Assay: This method uses a DNA-intercalating dye to quantify parasite proliferation.

-

pLDH Assay: This colorimetric assay measures the activity of parasite lactate dehydrogenase, an enzyme released by viable parasites.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the inhibitory effect of compounds on the target enzyme.

-

Enzyme Source: The cytochrome bc1 complex can be isolated from P. falciparum mitochondria or a surrogate source like bovine heart mitochondria.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) containing detergents (e.g., dodecyl maltoside) to solubilize the membrane-bound complex is used.

-

Reaction Mixture: The assay mixture typically contains the purified cytochrome bc1 complex, a substrate (e.g., decylubiquinol), and an electron acceptor (e.g., cytochrome c).

-

Inhibition Measurement: The reaction is initiated by the addition of the substrate, and the reduction of cytochrome c is monitored spectrophotometrically at 550 nm. The inhibitory activity of the test compound is determined by measuring the decrease in the rate of cytochrome c reduction.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

Signaling Pathway and Experimental Workflow

This compound targets the Q-cycle of the cytochrome bc1 complex, a critical process in the mitochondrial electron transport chain for ATP production. The following diagrams illustrate the signaling pathway and a typical experimental workflow for SAR studies.

Caption: Inhibition of the Cytochrome bc1 Q-cycle by this compound.

Caption: Experimental Workflow for this compound SAR Studies.

References

In-Depth Technical Guide to the Intellectual Property Landscape of GSK932121, a Potent Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core patent and intellectual property information surrounding GSK932121, a potent inhibitor of tankyrase enzymes. This compound, chemically known as 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one, has emerged from research focused on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.

Core Intellectual Property: Composition of Matter and Therapeutic Applications

The primary intellectual property protecting this compound is encapsulated in the patent application WO2007130635 A1 , titled "PYRIDINONE DERIVATIVES." This patent, filed by GlaxoSmithKline, discloses a broad genus of pyridinone derivatives, with this compound being a specific and exemplified compound (Example 8).

The core claims of this patent revolve around the novel chemical scaffold of the pyridinone derivatives, their synthesis, and their utility as inhibitors of tankyrase 1 and/or tankyrase 2. The inhibition of these enzymes leads to the modulation of the Wnt signaling pathway, making these compounds promising candidates for the treatment of various proliferative diseases, including but not limited to cancer.

Key Patent Information:

| Patent Identifier | Title | Applicant | Filing Date | Publication Date |

| WO2007130635 A1 | PYRIDINONE DERIVATIVES | GlaxoSmithKline LLC | May 4, 2007 | November 15, 2007 |

Quantitative Biological Data

The patent provides in vitro data demonstrating the potent inhibitory activity of this compound against tankyrase enzymes. The primary metric used to quantify this activity is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (nM) |

| This compound (Example 8) | Tankyrase 1 | < 100 |

| This compound (Example 8) | Tankyrase 2 | < 100 |

Experimental Protocols

Synthesis of this compound (Example 8)

The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one is detailed within the patent. The following is a summary of the multi-step synthetic protocol:

Step 1: Synthesis of 3-Bromo-5-chloro-2-(hydroxymethyl)-6-methyl-1H-pyridin-4-one To a solution of 5-chloro-2-(hydroxymethyl)-6-methyl-1H-pyridin-4-one in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) is added, and the reaction is stirred at room temperature to yield the brominated intermediate.

Step 2: Suzuki Coupling The brominated pyridinone intermediate is then coupled with 4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is heated to effect the cross-coupling reaction, yielding the final compound, this compound.

Purification: The crude product is purified using standard chromatographic techniques, such as column chromatography on silica gel, to afford the pure 5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one.

Tankyrase Inhibition Assay

The patent describes a biochemical assay to determine the inhibitory activity of the compounds against tankyrase 1 and 2.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a substrate protein by the tankyrase enzyme. Inhibition of the enzyme results in a decreased signal.

Methodology:

-

Recombinant human tankyrase 1 or tankyrase 2 enzyme is incubated with the test compound (this compound) at varying concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., a histone protein) and biotinylated NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated biotinylated ADP-ribose is quantified using a labeled antibody or streptavidin conjugate that generates a detectable signal (e.g., fluorescence or luminescence).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Molecular Mechanism and Experimental Workflow

Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

This compound exerts its therapeutic effect by inhibiting tankyrase, a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase promotes the degradation of Axin, a crucial component of the destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes, which are often implicated in cell proliferation.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Experimental Workflow for this compound Synthesis and Evaluation

The overall process from chemical synthesis to biological evaluation of this compound follows a logical progression.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Methodological & Application

Application Notes and Protocols for GSK932121, a Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of cell-based assays for the characterization of GSK932121, a potent inhibitor of Tankyrase (TNKS) enzymes. The protocols detailed herein are designed to assess the compound's mechanism of action and its functional effects on the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.